Oxazolidine hydrochloride

Organic Synthesis Reagent Handling Chemical Stability

Isoxazolidine hydrochloride (also referred to as 1,2-oxazolidine hydrochloride; CAS 39657-45-9) is a heterocyclic organic compound consisting of a saturated five-membered ring containing one oxygen and one nitrogen atom, presented as the hydrochloride salt. It is a white to almost white crystalline powder with a molecular weight of 109.55 g/mol and a melting point range of 125.0 to 129.0 °C.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
Cat. No. B8482011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine hydrochloride
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESC1COCN1.Cl
InChIInChI=1S/C3H7NO.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H
InChIKeyVYGXSMYEELSIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolidine Hydrochloride (CAS 39657-45-9): Procurement Specifications and Core Physicochemical Identity


Isoxazolidine hydrochloride (also referred to as 1,2-oxazolidine hydrochloride; CAS 39657-45-9) is a heterocyclic organic compound consisting of a saturated five-membered ring containing one oxygen and one nitrogen atom, presented as the hydrochloride salt [1]. It is a white to almost white crystalline powder with a molecular weight of 109.55 g/mol and a melting point range of 125.0 to 129.0 °C [1]. The compound is soluble in water and is typically supplied at a minimum purity of 97.0% (titration) [1].

Why Oxazolidine Hydrochloride Cannot Be Interchanged with Alternative Heterocyclic Building Blocks or Unspecified Derivatives


Procurement of a specific salt form, such as the hydrochloride, is critical for ensuring consistent reactivity, solubility, and reproducibility in synthetic protocols. Unsubstituted oxazolidine free base (CAS 504-72-3) is a volatile liquid at room temperature, whereas the hydrochloride salt is a stable, non-hygroscopic solid, offering distinct handling and storage advantages . Furthermore, the compound should not be conflated with oxazolidinone antibiotics (e.g., linezolid) or biocidal oxazolidine derivatives like 4,4-dimethyloxazolidine (DMO), which possess entirely different core structures, functional groups, and application profiles, making generic substitution impossible without compromising experimental integrity [1][2].

Quantitative Differentiation of Oxazolidine Hydrochloride: Evidence for Selection vs. Structural Analogs and Alternative Reagents


Solid-State Stability and Handling: A Quantitative Advantage over the Free Base

Oxazolidine hydrochloride exists as a stable, crystalline solid at room temperature (20°C) with a defined melting point of 125.0–129.0 °C, whereas its free base (oxazolidine, CAS 504-72-3) is a liquid at ambient conditions [1]. This physical state difference directly impacts laboratory handling, storage, and accurate weighing, making the hydrochloride the preferred form for precise synthetic applications.

Organic Synthesis Reagent Handling Chemical Stability

Hydrolytic Stability and Synthetic Yield: Differentiation from Squaramide-Derived Reagents

In synthetic protocols employing squaramide-derived 1,2-oxazolidine, the hydrochloride salt serves a dual role. It can be regenerated from the reaction mixture by treatment with hydrochloric acid, yielding the starting reagent in excess of 90% . This high recovery efficiency is a key differentiator, reducing waste and reagent cost in multi-step syntheses compared to other oxazolidine derivatives that lack this defined regeneration pathway.

Organic Synthesis Reagent Regeneration Reaction Yield

Structural and Functional Divergence from Oxazolidinone Antibiotics: Avoiding Misapplication

Isoxazolidine hydrochloride (a saturated N,O-heterocycle) is fundamentally distinct from the oxazolidinone class of antibiotics (e.g., linezolid), which contain a 2-oxazolidinone core with an aryl substituent and a pendant amide/amine moiety [1][2]. Oxazolidinones inhibit bacterial protein synthesis with MIC values typically ranging from 0.5–4 μg/mL against susceptible Gram-positive strains [2], whereas unsubstituted oxazolidine hydrochloride lacks this 2-oxo functionality and aryl substitution, rendering it devoid of any clinically relevant antimicrobial activity. Procurement of the correct compound is essential to avoid failed experiments in target-based assays.

Medicinal Chemistry Chemical Biology Compound Classification

Differentiation from Biocidal 4,4-Dimethyloxazolidine (DMO): Application-Specific Functionality

4,4-Dimethyloxazolidine (DMO) is a commercial preservative biocide that prevents biogenic souring in oilfield applications by releasing formaldehyde. In HPHT bioreactor studies simulating downhole conditions, DMO maintained H2S concentrations below 5 ppm for six weeks at a 150 ppm active concentration, significantly outperforming the surface-active biocide TTPC [1]. In contrast, unsubstituted oxazolidine hydrochloride does not possess this dimethyl substitution and lacks the controlled formaldehyde-release mechanism required for industrial biocide efficacy. Therefore, substituting oxazolidine hydrochloride for DMO in a biocidal application would result in complete loss of antimicrobial performance.

Industrial Biocides Chemical Intermediates Molecular Scaffolds

Validated Research and Industrial Application Scenarios for Oxazolidine Hydrochloride (CAS 39657-45-9)


Precursor for Synthesis of Chiral Oxazolidine Auxiliaries and Heterocyclic Building Blocks

The hydrochloride salt serves as a convenient, solid precursor for generating the free oxazolidine base in situ or for direct use in alkylation and condensation reactions to construct more complex heterocyclic systems, including chiral auxiliaries for asymmetric synthesis . Its high purity (≥97.0%) and defined stoichiometry (as a salt) are advantageous for achieving reproducible yields in multi-step synthetic sequences.

Regenerable Reagent in Squaramide-Based Synthetic Methodologies

In protocols employing 1,2-oxazolidine derivatives of squaramide, the hydrochloride salt can be regenerated from the reaction mixture with hydrochloric acid at a >90% yield, enabling cost-effective reagent recycling and reducing waste generation in medicinal chemistry campaigns .

Negative Control or Counter-Screen in Oxazolidinone Antibiotic Discovery Programs

Given its structural similarity to the core heterocycle of oxazolidinone antibiotics, oxazolidine hydrochloride can serve as a non-active control compound to validate the specificity of target-based assays (e.g., inhibition of bacterial protein synthesis) and to confirm that observed activity in screening hits is due to the 2-oxazolidinone pharmacophore rather than the simple heterocyclic scaffold [1].

Technical Documentation Hub

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